molecular formula C26H24ClN3O2 B11413254 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11413254
M. Wt: 445.9 g/mol
InChI Key: VRSWQZYJKHVRPE-UHFFFAOYSA-N
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Description

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a pyrrolidinone ring, and a chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions One common route includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole coreThe final step involves the formation of the pyrrolidinone ring via cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both benzimidazole and pyrrolidinone moieties in a single molecule allows for a broader range of interactions with biological targets, enhancing its versatility and effectiveness .

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-2-32-24-13-6-5-12-23(24)29-17-19(15-25(29)31)26-28-21-10-3-4-11-22(21)30(26)16-18-8-7-9-20(27)14-18/h3-14,19H,2,15-17H2,1H3

InChI Key

VRSWQZYJKHVRPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl

Origin of Product

United States

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